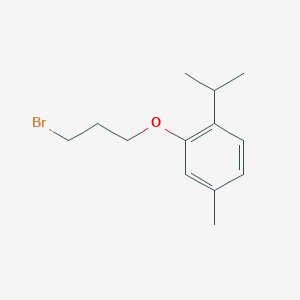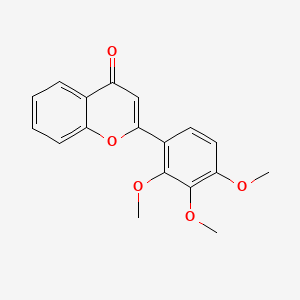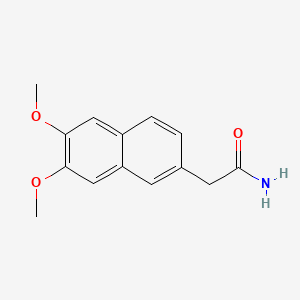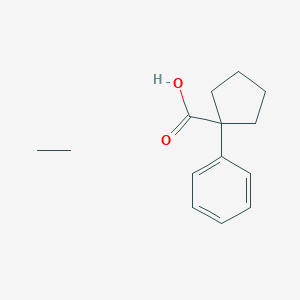
Ethane;1-phenylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane;1-phenylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by a phenyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane;1-phenylcyclopentane-1-carboxylic acid typically involves the reaction of 1-phenyl-1-cyanocyclopentane with sodium hydroxide solution. The reaction is carried out by heating the mixture to a temperature range of 160-180°C for about 5 hours. After the reaction, the mixture is diluted with water, decolorized with activated carbon, and filtered. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3, followed by filtration and washing with hot water until neutral. The final product is obtained by drying the filtered solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pH, and other parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane;1-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethane;1-phenylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethane;1-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The carboxylic acid group plays a crucial role in binding to target molecules, while the phenyl and cyclopentane groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ethane;1-phenylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Phenylcyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-Phenylcyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
These compounds share similar chemical properties but differ in their ring size, which affects their reactivity and applications.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
ethane;1-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2.C2H6/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10;1-2/h1-3,6-7H,4-5,8-9H2,(H,13,14);1-2H3 |
InChI-Schlüssel |
KRYRCIBVZHXWJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC.C1CCC(C1)(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



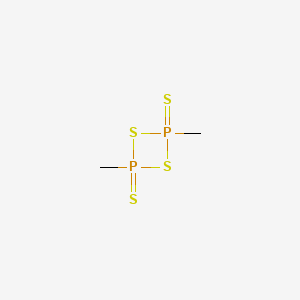



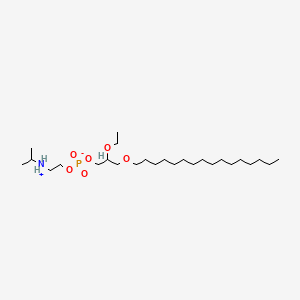
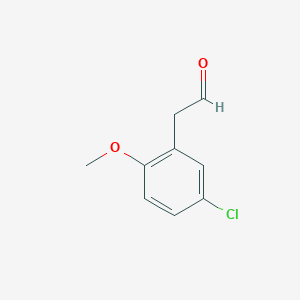


![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
